4-Chloro-6-(4-chlorophenyl)-2-(2-pyridinyl)-5-pyrimidinecarbonitrile

Description

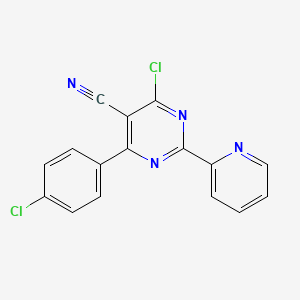

4-Chloro-6-(4-chlorophenyl)-2-(2-pyridinyl)-5-pyrimidinecarbonitrile is a pyrimidinecarbonitrile derivative characterized by a chloro group at position 4, a 4-chlorophenyl substituent at position 6, and a 2-pyridinyl group at position 2 of the pyrimidine ring. Its molecular formula is C₁₇H₁₀Cl₂N₄, with a molecular weight of 349.20 g/mol (calculated from similar compounds in ). The compound’s structure combines aromatic and heterocyclic moieties, which may confer unique electronic and steric properties relevant to pharmaceutical or agrochemical applications.

Properties

IUPAC Name |

4-chloro-6-(4-chlorophenyl)-2-pyridin-2-ylpyrimidine-5-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H8Cl2N4/c17-11-6-4-10(5-7-11)14-12(9-19)15(18)22-16(21-14)13-3-1-2-8-20-13/h1-8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HBCWITFFAVAYSB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)C2=NC(=C(C(=N2)Cl)C#N)C3=CC=C(C=C3)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H8Cl2N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

327.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-6-(4-chlorophenyl)-2-(2-pyridinyl)-5-pyrimidinecarbonitrile typically involves multi-step organic reactions. A common synthetic route might include:

Formation of the pyrimidine ring: This can be achieved through the condensation of appropriate precursors such as 2-aminopyridine and a chlorinated benzaldehyde.

Introduction of the cyano group: This step might involve the use of cyanogen bromide or similar reagents under controlled conditions.

Chlorination: The final chlorination step can be carried out using reagents like thionyl chloride or phosphorus pentachloride.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound may undergo oxidation reactions, particularly at the pyridine or phenyl rings.

Reduction: Reduction reactions could target the nitrile group, converting it to an amine.

Substitution: Halogen atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or chromium trioxide.

Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.

Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products

Oxidation: Oxidized derivatives of the pyridine or phenyl rings.

Reduction: Amino derivatives of the original compound.

Substitution: Compounds with new functional groups replacing the chlorine atoms.

Scientific Research Applications

Chemistry

Catalysis: The compound might be used as a ligand in catalytic reactions.

Material Science:

Biology

Enzyme Inhibition: The compound could be studied for its ability to inhibit specific enzymes.

Receptor Binding: Potential use in studying receptor-ligand interactions.

Medicine

Drug Development: The compound might serve as a lead compound in the development of new pharmaceuticals.

Antimicrobial Activity:

Industry

Agriculture: Use as a pesticide or herbicide.

Chemical Manufacturing: Intermediate in the synthesis of other complex molecules.

Mechanism of Action

The mechanism of action of 4-Chloro-6-(4-chlorophenyl)-2-(2-pyridinyl)-5-pyrimidinecarbonitrile would depend on its specific application. For instance, if used as an enzyme inhibitor, it might bind to the active site of the enzyme, preventing substrate binding and subsequent catalytic activity. If used in receptor binding studies, it might interact with specific receptors, modulating their activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Pyrimidinecarbonitriles

Substituent Effects on Physicochemical Properties

The substituents on the pyrimidine ring significantly influence molecular weight, polarity, and reactivity:

Key Observations:

- Electron-Withdrawing vs. Electron-Donating Groups : The target compound’s 4-chloro and 6-(4-chlorophenyl) substituents enhance electron-withdrawing effects compared to the methoxy-substituted analogue in , which may reduce solubility in polar solvents.

- Amino vs.

- Pyridinyl vs.

Analytical Characterization

- Spectroscopic Data : IR and NMR spectra for similar compounds (e.g., 4h in ) show characteristic peaks for nitrile (C≡N, ~2200 cm⁻¹) and aromatic C-H stretches. The target compound’s 2-pyridinyl group would produce distinct ¹H NMR signals at δ 7.5–8.5 ppm.

- Crystallography : Tools like SHELXL and ORTEP are widely used for structural validation. For example, the dihydropyrimidine derivative in was analyzed for conformation-dependent bioactivity.

Biological Activity

4-Chloro-6-(4-chlorophenyl)-2-(2-pyridinyl)-5-pyrimidinecarbonitrile, also known by its CAS number 338976-30-0, is a compound that has garnered attention due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

- Molecular Formula : C16H8Cl2N4

- Molecular Weight : 327.17 g/mol

- CAS Number : 338976-30-0

Antibacterial Activity

Recent studies have highlighted the antibacterial potential of compounds similar to this compound. For instance, derivatives exhibiting similar structures showed moderate to strong activity against various bacterial strains, including Salmonella typhi and Bacillus subtilis. The most active derivatives had IC50 values ranging from 1.13 µM to 6.28 µM against urease, indicating significant enzyme inhibition capabilities .

| Compound | Bacterial Strain | IC50 (µM) |

|---|---|---|

| Compound A | S. typhi | 2.14 |

| Compound B | B. subtilis | 0.63 |

| Compound C | Other strains | 6.28 |

Enzyme Inhibition

The compound has been evaluated for its inhibitory effects on key enzymes such as acetylcholinesterase (AChE) and urease. The inhibition of these enzymes is crucial for developing treatments for conditions like Alzheimer's disease and various infections.

- AChE Inhibition : Compounds structurally related to this compound demonstrated significant AChE inhibition, with some derivatives showing IC50 values lower than those of standard inhibitors .

- Urease Inhibition : The compound exhibited strong urease inhibitory activity, which is important for treating infections caused by urease-producing bacteria.

Anticancer Activity

In vitro studies suggest that this compound may possess anticancer properties. Research indicates that it can induce apoptosis in cancer cell lines through various mechanisms, including the modulation of cell signaling pathways involved in cell proliferation and survival .

The biological activity of this compound can be attributed to its ability to interact with specific biological targets:

- Enzyme Binding : Molecular docking studies have shown that the compound can bind effectively to target enzymes, altering their activity.

- Cell Signaling Modulation : It may modulate signaling pathways that are critical for cell growth and survival in cancer cells.

Case Studies

Several case studies have documented the effects of related compounds in clinical settings:

- A study involving a series of pyrimidine derivatives demonstrated significant antibacterial effects against multi-drug resistant strains, emphasizing the potential of such compounds in antibiotic development .

- Another investigation into the anticancer properties of pyrimidine derivatives revealed promising results in reducing tumor size in animal models, suggesting further exploration in clinical trials .

Q & A

Q. What are the recommended synthetic routes for 4-Chloro-6-(4-chlorophenyl)-2-(2-pyridinyl)-5-pyrimidinecarbonitrile?

A common approach involves multi-step nucleophilic substitution and cyclization reactions. For example, chlorination using phosphoryl chloride (POCl₃) on precursor pyridine/pyrimidine intermediates can introduce chlorine atoms at specific positions . Thermal aqueous conditions (e.g., 100°C in water/ethanol mixtures) are effective for assembling pyrimidinecarbonitrile cores via three-component reactions involving aldehydes, amines, and nitriles, as demonstrated in analogous compounds like 4h (4-Amino-6-(4-chlorophenyl)-2-phenyl-5-pyrimidinecarbonitrile) . Key steps include:

- Precursor activation : Use POCl₃ to chlorinate hydroxyl or amino groups.

- Cyclocondensation : Optimize temperature (80–120°C) and solvent (DMF, ethanol) to promote ring formation.

- Purification : Column chromatography with silica gel or recrystallization from ethanol/water mixtures.

Q. What spectroscopic techniques are critical for characterizing this compound?

Standard characterization includes:

- IR spectroscopy : Identify nitrile (C≡N) stretches (~2200 cm⁻¹) and aromatic C-Cl bonds (~750 cm⁻¹) .

- NMR : ¹H NMR resolves pyridinyl protons (δ 7.5–8.5 ppm) and chlorophenyl substituents (δ 7.2–7.4 ppm). ¹³C NMR confirms nitrile carbons (δ ~115 ppm) and pyrimidine/pyridine ring carbons .

- Mass spectrometry : High-resolution MS (HRMS) verifies molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns .

Advanced Research Questions

Q. How can contradictory spectral data (e.g., NMR splitting patterns) be resolved for this compound?

Discrepancies in NMR splitting often arise from dynamic effects or impurities. For example:

- Dynamic exchange : Variable-temperature NMR (VT-NMR) can detect conformational changes in the pyridinyl or chlorophenyl groups.

- Impurity analysis : Use 2D NMR (COSY, HSQC) to distinguish target signals from byproducts (e.g., unreacted precursors or oxidation products) .

- X-ray crystallography : Resolve ambiguities by determining the solid-state structure, as done for analogs like 4-(4-chlorophenyl)-6-methoxy-2,2′-bipyridine-5-carbonitrile .

Q. What strategies optimize the compound’s biological activity through structural modifications?

Structure-activity relationship (SAR) studies suggest:

- Chlorophenyl substitution : Electron-withdrawing Cl groups enhance binding to hydrophobic enzyme pockets (e.g., phosphodiesterase inhibition) .

- Pyridinyl flexibility : Replace the 2-pyridinyl group with bulkier heterocycles (e.g., thiophene) to modulate steric effects, as seen in antifungal analogs .

- Nitrile functionalization : Convert the nitrile to amides or thioamides to improve solubility while retaining activity .

Q. How can computational methods predict crystallographic packing or stability?

- Density Functional Theory (DFT) : Calculate molecular electrostatic potentials to identify intermolecular interactions (e.g., C≡N···H hydrogen bonds) .

- Molecular dynamics (MD) : Simulate packing efficiency using software like GROMACS, validated against experimental X-ray data (e.g., torsion angles and unit-cell parameters) .

Q. What are the challenges in scaling up synthesis while maintaining purity?

- Byproduct control : Monitor reaction progress via TLC or in situ IR to minimize side reactions (e.g., over-chlorination) .

- Solvent selection : Replace high-boiling solvents (DMF) with greener alternatives (e.g., cyclopentyl methyl ether) to simplify purification .

- Crystallization optimization : Use anti-solvent (e.g., hexane) gradients to enhance crystal yield and purity .

Methodological Considerations

Q. How to validate the compound’s stability under experimental conditions (e.g., catalysis or biological assays)?

Q. What advanced techniques resolve ambiguities in X-ray crystallographic data?

- Twinned crystals : Use the PLATON software suite to model twinning and refine occupancy ratios .

- Disorder modeling : Apply SHELXL restraints to manage disordered chlorophenyl or pyridinyl groups .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.